molecular formula C18H18N4O3 B11195286 3,4-dimethoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide

3,4-dimethoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide

Cat. No.: B11195286
M. Wt: 338.4 g/mol
InChI Key: BYPMYPBJJIIFBX-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}BENZAMIDE is a synthetic organic compound that features a benzamide core substituted with methoxy groups and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}BENZAMIDE typically involves the following steps:

    Formation of the Triazole Moiety: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne to form the triazole ring.

    Attachment of the Triazole to the Benzamide Core: The triazole moiety is then attached to the benzamide core through a nucleophilic substitution reaction, where the triazole-containing intermediate reacts with a benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

3,4-DIMETHOXY-N-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its triazole moiety which is known to exhibit various biological activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy groups can also participate in hydrophobic interactions, enhancing the binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIMETHOXY-N-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}BENZAMIDE is unique due to its specific substitution pattern on the benzamide core and the presence of both methoxy groups and a triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C18H18N4O3/c1-24-16-8-5-14(9-17(16)25-2)18(23)21-15-6-3-13(4-7-15)10-22-12-19-11-20-22/h3-9,11-12H,10H2,1-2H3,(H,21,23)

InChI Key

BYPMYPBJJIIFBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3)OC

Origin of Product

United States

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